REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([CH2:6][NH:7][CH2:8][CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[O:5])[CH3:2].Cl[C:16]([O:18][CH2:19][CH3:20])=[O:17].C(=O)([O-])[O-].[Na+].[Na+]>O>[CH2:1]([O:3][C:4]([CH2:6][N:7]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:8][CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[O:5])[CH3:2] |f:2.3.4|
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Name
|
|
Quantity
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49 g
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Type
|
reactant
|
Smiles
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C(C)OC(=O)CNCCC(=O)OCC
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Name
|
|
Quantity
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30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
27.6 mL
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Type
|
reactant
|
Smiles
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ClC(=O)OCC
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Name
|
|
Quantity
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12.7 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
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Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled to -10°
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Type
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TEMPERATURE
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Details
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then heated at 55° for 50 minutes
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Duration
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50 min
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Type
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TEMPERATURE
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Details
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The mixture is cooled
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Type
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EXTRACTION
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Details
|
extracted with toluene
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Type
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WASH
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Details
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the extract is washed with 2N hydrochloric acid and water
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Type
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DRY_WITH_MATERIAL
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Details
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The extract is dried over sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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DISTILLATION
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Details
|
distilled in vacuo
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Name
|
|
Type
|
product
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Smiles
|
C(C)OC(=O)CN(CCC(=O)OCC)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |